4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl: A Technical Guide to Structural Sterics, Metabolic Stability, and Advanced Applications
4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl: A Technical Guide to Structural Sterics, Metabolic Stability, and Advanced Applications
Executive Summary
In the landscape of modern drug discovery and high-performance materials science, the architectural manipulation of biphenyl scaffolds is a critical strategy for tuning physicochemical properties. 4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl (CAS: 89448-05-5) represents a highly specialized molecular entity[1]. By flanking the para-positioned chlorine atoms with ortho-methyl groups, this compound achieves extreme steric shielding and electronic deactivation. This in-depth guide explores the causality behind its unique chemical reactivity, its utility as a metabolically invincible pharmacophore, and provides field-proven, self-validating protocols for its application in synthetic workflows.
Structural Architecture & Physicochemical Profiling
The core identity of 4,4'-dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl lies in its dense substitution pattern. The biphenyl axis provides a rigid, hydrophobic backbone, while the 3,3',5,5'-tetramethyl groups enforce a specific dihedral twist between the two phenyl rings due to minimal, yet present, inter-ring steric interactions. More importantly, these methyl groups create a physical barricade around the C-Cl bonds at the 4 and 4' positions.
Quantitative Physicochemical Data
To facilitate rapid assessment for drug design and polymer chemistry, the foundational properties of the compound are summarized below:
| Property | Value / Descriptor | Impact on Application |
| Chemical Name | 4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl | Defines core substitution pattern. |
| CAS Registry Number | 89448-05-5 | Unique identifier for sourcing[1]. |
| Molecular Formula | C16H16Cl2 | Indicates high carbon/halogen density. |
| Molecular Weight | 279.20 g/mol | Optimal for small-molecule scaffolds. |
| Estimated LogP | ~6.5 | Highly lipophilic; excellent for hydrophobic pocket targeting. |
| Hydrogen Bond Donors | 0 | Increases membrane permeability. |
| Hydrogen Bond Acceptors | 0 | Prevents off-target kinase hinge-binding. |
| Rotatable Bonds | 1 (Biphenyl linkage) | Confers structural rigidity. |
Chemical Reactivity: Overcoming Extreme Steric Hindrance
From a synthetic perspective, aryl chlorides are notoriously resistant to oxidative addition by transition metals compared to their bromide or iodide counterparts. In 4,4'-dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl, this inherent electronic resistance is exponentially magnified by the steric hindrance of the adjacent methyl groups[2].
The Causality of Reactivity: Standard palladium catalysts (e.g., Pd(PPh3)4) fail to activate this molecule because the bulky triphenylphosphine ligands cannot navigate the narrow spatial corridor created by the 3- and 5-methyl groups to reach the C-Cl bond. To achieve cross-coupling, the catalytic system must employ highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as Buchwald's XPhos). The unique architecture of XPhos facilitates the difficult oxidative addition step while its bulk accelerates the subsequent reductive elimination, preventing catalyst trapping[3].
Pharmacological Utility: Engineering Metabolic Stability
A primary failure point for biphenyl-containing drug candidates is rapid Phase I metabolism by Cytochrome P450 (CYP450) enzymes in the liver. Unsubstituted biphenyls undergo rapid electrophilic aromatic oxidation, typically resulting in para-hydroxylation.
4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl is engineered to be metabolically invincible through two synergistic mechanisms:
-
Electronic Deactivation: The addition of chlorine atoms to the aromatic ring significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy. This reduces the electron density of the
-system, making it highly resistant to the electrophilic high-valent iron-oxo species present in the CYP450 active site[4]. -
Steric Blocking: While the chlorines block the primary para-positions, the tetramethyl groups block the secondary meta-positions, physically preventing the enzyme from accessing the aromatic core[5].
Fig 1. Synergistic structural modifications leading to CYP450 metabolic resistance.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every reagent chosen.
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the hindered C-Cl bonds using advanced palladium catalysis[3].
Rationale & Causality:
We utilize
Step-by-Step Workflow:
-
Preparation: In a rigorously dried Schlenk tube, combine 4,4'-dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl (1.0 equiv), arylboronic acid (2.5 equiv),
(2 mol%), XPhos (8 mol%), and anhydrous (3.0 equiv). -
Internal Validation Setup: Add 0.1 equiv of 1,3,5-trimethoxybenzene as an internal standard. This allows for rapid reaction monitoring via crude
-NMR without requiring full workup. -
Degassing: Suspend the mixture in 1,4-Dioxane/H2O (10:1, 0.2 M). Subject the flask to three freeze-pump-thaw cycles. Critical: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich XPhos ligand.
-
Reaction: Heat the sealed tube to 100°C for 18 hours. The high thermal energy is mandatory to overcome the activation barrier imposed by the flanking methyl groups.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay quantifies the metabolic invincibility of the scaffold[5].
Rationale & Causality: Human Liver Microsomes (HLM) are utilized as they contain the full spectrum of membrane-bound CYP450 enzymes. NADPH is added as an essential electron-donating cofactor to initiate the catalytic cycle.
Step-by-Step Workflow:
-
Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Self-Validating Control: In a parallel vial, prepare a 1 µM solution of Verapamil (a known high-clearance drug). If Verapamil is not degraded by >70% within 30 minutes, the HLM batch is deemed inactive, and the assay must be rejected[5].
-
Pre-Incubation: Incubate the mixtures at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
) and intrinsic clearance ( ).
Fig 2. Step-by-step workflow for in vitro human liver microsome metabolic stability assay.
References
-
Beijing Keyi Tongda Technology Development Co., Ltd - ChemicalBook | chemicalbook.com | 1
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect | researchgate.net | 3
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | nih.gov | 4
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | mdpi.com | 2
-
Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives | plos.org | 5
Sources
- 1. Beijing Keyi Tongda Technology Development Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
